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molecular formula C9H16O B042220 4-Isopropylcyclohexanone CAS No. 5432-85-9

4-Isopropylcyclohexanone

Cat. No. B042220
M. Wt: 140.22 g/mol
InChI Key: FPKISACHVIIMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253158B2

Procedure details

To a solution of hydroxylamine-O-sulfonic acid (60.5 g, 535 mmol) in formic acid (320 ml) was added dropwise a solution of 4-isopropyl cyclohexanone (50.0 g, 357 mmol) in formic acid (110 ml) at r.t. under an argon atmosphere. The reaction mixture was refluxed for 3 h, cooled to r.t. and slowly treated with ice-water (550 ml). 10 N NaOH (1.1 liter) was added to adjust the pH to 8 and the resultant mixture was extracted with CHCl3 (4×). The combined organic extracts were washed with water, brine, dried (MgSO4), filtered and concentrated under reduced pressure. The light-brown solid was crystallized from n-heptane: 42.4 g (75%);
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
550 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]OS(O)(=O)=O.[CH:7]([CH:10]1[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]1)([CH3:9])[CH3:8].[OH-].[Na+]>C(O)=O>[CH:7]([CH:10]1[CH2:15][CH2:14][NH:1][C:13](=[O:16])[CH2:12][CH2:11]1)([CH3:9])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
60.5 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)C1CCC(CC1)=O
Name
Quantity
320 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
110 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
ice water
Quantity
550 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.1 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with CHCl3 (4×)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The light-brown solid was crystallized from n-heptane

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1CCC(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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